4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile

Description

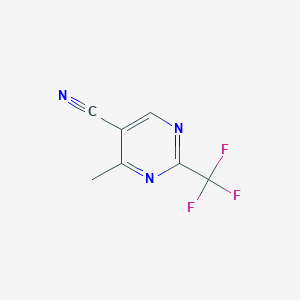

4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of a trifluoromethyl group at the second position, a methyl group at the fourth position, and a carbonitrile group at the fifth position of the pyrimidine ring.

Properties

Molecular Formula |

C7H4F3N3 |

|---|---|

Molecular Weight |

187.12 g/mol |

IUPAC Name |

4-methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C7H4F3N3/c1-4-5(2-11)3-12-6(13-4)7(8,9)10/h3H,1H3 |

InChI Key |

PGTJEZYVHJRLGD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC=C1C#N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile typically involves the use of organolithium reagents. One common method includes the reaction of 2,4-dichloro-6-phenylpyrimidine with organolithium reagents to introduce the desired substituents at specific positions on the pyrimidine ring . The reaction conditions often involve low temperatures and the use of anhydrous solvents to ensure high regioselectivity and yield.

Chemical Reactions Analysis

4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the electron-deficient nature of the pyrimidine ring.

Suzuki-Miyaura Coupling: This reaction involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Scientific Research Applications

4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Anticancer Research: Pyrimidine derivatives, including this compound, have been studied for their potential as tyrosine kinase inhibitors targeting the epidermal growth factor receptor (EGFR).

Neuroprotection: The compound has been evaluated for its neuroprotective and anti-neuroinflammatory properties.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways:

EGFR Inhibition: The compound acts as an ATP mimicking tyrosine kinase inhibitor, binding to the active site of the epidermal growth factor receptor and inhibiting its activity.

Anti-inflammatory Pathways: The compound inhibits the NF-kB inflammatory pathway and reduces the expression of endoplasmic reticulum stress markers, thereby exerting its neuroprotective effects.

Comparison with Similar Compounds

4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile can be compared with other pyrimidine derivatives that have similar structures and biological activities:

2-Chloro-4-(trifluoromethyl)pyrimidine: This compound shares the trifluoromethyl group but differs in the presence of a chlorine atom instead of a methyl group.

Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds have shown potent CDK2 inhibitory activity and cytotoxic effects against cancer cell lines.

Pyrimidine-5-carbonitrile Derivatives: These compounds have been designed as ATP mimicking tyrosine kinase inhibitors and have shown significant anticancer activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.